molecular formula C24H26N4O3S B2986153 3,4-diethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894050-63-6

3,4-diethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No. B2986153
CAS RN: 894050-63-6
M. Wt: 450.56
InChI Key: SUMZINMKYMPCTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for constructing triazole-based compounds, including thiazolo[3,2-b][1,2,4]triazoles. Notably, the Jacobsen cyclization of thioamides using aqueous potassium ferricyanide as an oxidant has been employed to form the 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole skeleton . Additionally, reactions involving dichloroethylamides have led to the preparation of 2,5-disubstituted 3a,6a-dihydro [1,3]thiazolo[4,5-d][1,3]thiazoles .

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazole derivatives have demonstrated antitumor and cytotoxic effects. For instance, Gulsory and Guzeldemirci synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, with one compound showing potent activity against prostate cancer cells . Further research into the mechanisms underlying this cytotoxicity could lead to promising cancer treatments.

properties

IUPAC Name

3,4-diethoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-4-30-20-10-9-18(14-21(20)31-5-2)23(29)25-12-11-19-15-32-24-26-22(27-28(19)24)17-8-6-7-16(3)13-17/h6-10,13-15H,4-5,11-12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMZINMKYMPCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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